molecular formula C9H6ClN B3047746 (E)-3-(3-chlorophenyl)prop-2-enenitrile CAS No. 14378-03-1

(E)-3-(3-chlorophenyl)prop-2-enenitrile

Cat. No.: B3047746
CAS No.: 14378-03-1
M. Wt: 163.6 g/mol
InChI Key: HMADLTFIHASVIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(3-Chlorophenyl)prop-2-enenitrile is an α,β-unsaturated nitrile characterized by a chloro-substituted phenyl group at the β-position of the acrylonitrile backbone. The (E)-stereochemistry ensures a planar conformation, facilitating π-π stacking interactions in the solid state, as observed in related acrylonitrile derivatives .

Key structural features include:

  • Electron-withdrawing groups: The -CN group and 3-chlorophenyl substituent enhance electron deficiency, influencing reactivity and optoelectronic behavior.
  • Conformational rigidity: The double bond restricts rotation, stabilizing specific molecular geometries critical for intermolecular interactions.

Properties

CAS No.

14378-03-1

Molecular Formula

C9H6ClN

Molecular Weight

163.6 g/mol

IUPAC Name

(E)-3-(3-chlorophenyl)prop-2-enenitrile

InChI

InChI=1S/C9H6ClN/c10-9-5-1-3-8(7-9)4-2-6-11/h1-5,7H/b4-2+

InChI Key

HMADLTFIHASVIY-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C=CC#N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CC#N

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers of Chlorophenyl-Substituted Acrylonitriles

Substituent position on the phenyl ring significantly alters physicochemical properties:

Compound Substituent Position Melting Point (°C) HOMO-LUMO Gap (eV) Dihedral Angle (°) Reference
(E)-3-(3-Chlorophenyl)prop-2-enenitrile 3-chloro Not reported ~3.1 (calculated) ~0 (planar)
(E)-3-(2-Chlorophenyl)prop-2-enenitrile 2-chloro 297.73 (crystal) 3.3 (experimental) 42.9
(2E)-3-(4-Chlorophenyl)prop-2-enenitrile 4-chloro Not reported ~3.0 (calculated) ~0 (planar)

Key Findings :

  • 2-Chloro derivatives exhibit non-planar conformations (e.g., 42.9° dihedral angle in ), reducing π-π interactions compared to planar 3- and 4-chloro isomers.
  • 4-Chloro derivatives show similar planarity to 3-chloro analogs but may differ in solubility due to symmetry .

Substituent Effects on Photophysical and Electrochemical Properties

highlights that electron-donating groups (e.g., diphenylamino) in acrylonitriles lower HOMO-LUMO gaps (2.8–3.1 eV), enhancing charge-transfer capabilities. In contrast, electron-withdrawing chloro groups increase the gap (3.1–3.3 eV), as seen in 3-chlorophenyl derivatives .

Example :

  • (2Z)-3-[4-(Dimethylamino)phenyl]-2-[(methoxyimino)methyl]prop-2-enenitrile: HOMO-LUMO gap = 2.9 eV (solvent-dependent) .
  • This compound : Gap ≈ 3.1 eV, favoring stability over charge transfer .

Case Study :

  • (2E)-3-(3,4-Dimethoxyphenyl)prop-2-enenitrile () is synthesized via a patented route for ivabradine production, emphasizing scalability. This contrasts with smaller-scale methods for 3-chlorophenyl analogs .

Crystallographic and Packing Behavior

X-ray analyses reveal that meta-substituted chloro derivatives (e.g., 3-chlorophenyl) adopt planar configurations, enabling strong π-π stacking. In contrast, ortho-substituted derivatives (e.g., 2-chlorophenyl) exhibit twisted geometries, reducing intermolecular interactions .

Data from :

  • Dihedral angle : 42.9° between aromatic rings in (E)-3-(2-chlorophenyl)prop-2-enenitrile.
  • Packing : Anti-parallel alignment in 3-chloro derivatives vs. herringbone patterns in ortho-substituted analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.